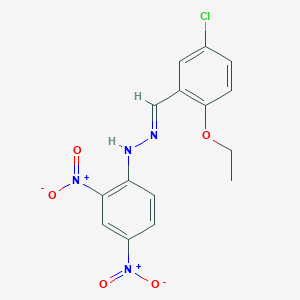![molecular formula C28H26N4O2S B298229 3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298229.png)
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as DMTI and has a unique chemical structure that makes it suitable for several research applications.
Wirkmechanismus
The mechanism of action of DMTI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
DMTI has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes and proteins that are involved in cell signaling pathways, cell cycle regulation, and apoptosis. It can also inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMTI is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of DMTI is its low solubility in water, which makes it difficult to administer in vivo. It also has poor stability under acidic conditions, which limits its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DMTI. One potential area of research is the development of new synthetic routes for the production of DMTI that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of DMTI in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to fully understand the mechanism of action of DMTI and its potential applications in medicine.
Synthesemethoden
The synthesis of DMTI involves the reaction between indole-3-carboxaldehyde, 2-phenoxyethylamine, and 2-aminobenzophenone in the presence of dimethylformamide and acetic acid. The reaction is carried out at room temperature and results in the formation of a yellow solid, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMTI has been extensively studied for its potential applications in medicine. Several studies have shown that DMTI has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of various diseases such as arthritis, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C28H26N4O2S |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(5Z)-3-(dimethylamino)-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N4O2S/c1-30(2)32-27(33)26(35-28(32)29-22-11-5-3-6-12-22)19-21-20-31(25-16-10-9-15-24(21)25)17-18-34-23-13-7-4-8-14-23/h3-16,19-20H,17-18H2,1-2H3/b26-19-,29-28? |
InChI-Schlüssel |
FCUHQHYFYRFSKN-NMSBTPMHSA-N |
Isomerische SMILES |
CN(C)N1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)/SC1=NC5=CC=CC=C5 |
SMILES |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
Kanonische SMILES |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
